Valtrate Hydrine B4
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Overview
Description
Valtrate Hydrine B4 is a natural compound known for its antifungal activities. It belongs to the class of terpenoids and iridoids, and is primarily derived from plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Valtrate Hydrine B4 involves the extraction of valepotriates from plant sources such as Valeriana capense. The extraction process typically uses solvents like methylene chloride, followed by separation techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound is not extensively documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These processes involve the use of large-scale solvent extraction, chromatography, and crystallization techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Valtrate Hydrine B4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Valtrate Hydrine B4 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of iridoids and terpenoids.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections.
Medicine: Explored for its potential therapeutic effects, including antitumor activity in glioblastoma cells.
Mechanism of Action
Valtrate Hydrine B4 exerts its effects through various molecular targets and pathways. For instance, it has been shown to inhibit the PDGFRA/MEK/ERK signaling pathway, leading to antitumor activity in glioblastoma cells . Additionally, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal growth .
Comparison with Similar Compounds
Similar Compounds
Acevaltrate: Another valepotriate with similar antifungal and therapeutic properties.
Didrovaltrate: Known for its sedative effects and potential medicinal applications.
Baldrinal: A related compound with distinct chemical properties and biological activities.
Uniqueness of Valtrate Hydrine B4
Its unique chemical structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic use .
Biological Activity
Valtrate Hydrine B4 is a notable compound derived from the Valeriana genus, particularly from Valeriana jatamansi . It belongs to the class of valepotriates, which are known for their diverse biological activities. This article provides an in-depth exploration of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has a molecular formula of C27H40O10 and a molecular weight of approximately 524.60 g/mol. Its unique structure includes multiple hydroxyl groups and ester linkages, which contribute to its biological activity . The compound exhibits significant anti-inflammatory and anti-proliferative effects, making it a subject of interest in pharmacological research.
1. Anti-Inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It modulates calcium channels, which may influence cardiovascular functions. This modulation can lead to reduced inflammation in various tissues, suggesting potential therapeutic applications in inflammatory diseases.
2. Anti-Proliferative Effects
This compound has demonstrated anti-proliferative effects against various cancer cell lines. Studies have shown that it inhibits cell growth and induces apoptosis in malignant cells, highlighting its potential as an anticancer agent.
3. Anxiolytic Properties
Compounds from the Valeriana genus, including this compound, have been linked to anxiolytic effects. These properties suggest that it may be beneficial in treating anxiety disorders and promoting relaxation .
4. Antifungal Activity
This compound also exhibits antifungal properties, making it a candidate for developing natural antifungal therapies .
Comparative Analysis with Other Valepotriates
The following table compares this compound with other notable valepotriates regarding their biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Valtrate Hydrine B1 | C27H40O10 | Antimicrobial properties |
Valtrate Hydrine B2 | C27H40O10 | Anti-inflammatory effects |
Valtrate Hydrine B3 | C27H40O10 | Anxiolytic properties |
Valtrate Hydrine B5 | C27H40O10 | Potential neuroprotective effects |
Didrovaltrate | C27H40O10 | Cardiovascular benefits |
This compound is distinguished by its specific hydroxyl group positioning and ester functionalities, enhancing its solubility and bioavailability compared to similar compounds .
Study on Antileishmanial Activity
A study conducted on compounds from Valeriana wallichii revealed that valepotriates showed significant antileishmanial activity against Leishmania major. While this study did not focus solely on this compound, it established a precedent for the efficacy of valepotriates in combating parasitic infections .
Cardiovascular Effects
Another study highlighted the cardiovascular benefits of various compounds within the Valeriana species, indicating that these compounds could lower blood pressure and heart rate while providing protection against myocardial ischemia-reperfusion injury . This suggests that this compound may also contribute positively to cardiovascular health.
Properties
Molecular Formula |
C27H40O10 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C27H40O10/c1-15(2)8-22(29)35-14-27(32)21(36-23(30)9-16(3)4)11-20-19(12-33-18(7)28)13-34-26(25(20)27)37-24(31)10-17(5)6/h11,13,15-17,21,25-26,32H,8-10,12,14H2,1-7H3/t21-,25+,26-,27+/m0/s1 |
InChI Key |
NDHTVWHEZTVRJI-HVLDEAOBSA-N |
Isomeric SMILES |
CC(C)CC(=O)OC[C@]1([C@H](C=C2[C@@H]1[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O |
Canonical SMILES |
CC(C)CC(=O)OCC1(C(C=C2C1C(OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O |
Origin of Product |
United States |
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